molecular formula C12H15NO2 B029469 Phenyl-pyrrolidin-1-yl-acetic acid CAS No. 100390-48-5

Phenyl-pyrrolidin-1-yl-acetic acid

Cat. No.: B029469
CAS No.: 100390-48-5
M. Wt: 205.25 g/mol
InChI Key: HYOZIYFGQLGJFY-UHFFFAOYSA-N
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Description

Phenyl-pyrrolidin-1-yl-acetic acid is an organic compound that features a phenyl group attached to a pyrrolidine ring, which is further connected to an acetic acid moiety

Biochemical Analysis

Biochemical Properties

Pyrrolidine derivatives, which include Phenyl-pyrrolidin-1-yl-acetic acid, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the pyrrolidine derivative .

Cellular Effects

It is known that pyrrolidine derivatives can have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects . These effects are likely to influence various cellular processes and functions.

Molecular Mechanism

Pyrrolidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of pyrrolidine derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of pyrrolidine derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyrrolidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyrrolidine derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that pyrrolidine derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-pyrrolidin-1-yl-acetic acid typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Attachment of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of Acetic Acid Moiety: The acetic acid group is incorporated through a carboxylation reaction, where the intermediate product is treated with carbon dioxide under basic conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Phenyl-pyrrolidin-1-yl-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound ketone, while reduction could produce phenyl-pyrrolidin-1-yl-ethanol.

Scientific Research Applications

Phenyl-pyrrolidin-1-yl-acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block for polymers and other materials.

Comparison with Similar Compounds

Phenyl-pyrrolidin-1-yl-acetic acid can be compared with other similar compounds, such as:

    Phenyl-pyrrolidin-1-yl-methanol: This compound has a hydroxyl group instead of an acetic acid moiety, leading to different chemical properties and applications.

    Phenyl-pyrrolidin-1-yl-propionic acid: The presence of a propionic acid group instead of acetic acid results in variations in reactivity and biological activity.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-phenyl-2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOZIYFGQLGJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349417
Record name Phenyl-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100390-48-5
Record name Phenyl-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100390-48-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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